N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete conversion . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the dichlorobenzoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds .
Scientific Research Applications
N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the trifluoromethanesulfonamide group can enhance its binding affinity and specificity . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl Chloride: A precursor in the synthesis of N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide.
N-(2,4-Dichlorobenzoyl)-N’-(3-(Trifluoromethyl)phenyl)urea:
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Another derivative with comparable chemical properties.
Uniqueness
This compound stands out due to its trifluoromethanesulfonamide group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific applications .
Properties
CAS No. |
62261-68-1 |
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Molecular Formula |
C14H8Cl2F3NO3S |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[3-(3,4-dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H8Cl2F3NO3S/c15-11-5-4-9(7-12(11)16)13(21)8-2-1-3-10(6-8)20-24(22,23)14(17,18)19/h1-7,20H |
InChI Key |
NFQNUGDMHJRMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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